molecular formula C11H23NO3 B13145145 Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 547755-62-4

Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B13145145
CAS No.: 547755-62-4
M. Wt: 217.31 g/mol
InChI Key: WONBCUZALBPWES-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C10H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamic acid derivatives with tert-butyl alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of carbamate derivatives.

    Biology: This compound is utilized in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. This interaction often involves the formation of covalent bonds, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 4-nitrophenyl ester
  • Carbamic acid, N- 2- (1-piperazinyl)ethyl -, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized carbamate derivatives and as a probe in biological studies.

Properties

CAS No.

547755-62-4

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-[2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate

InChI

InChI=1S/C11H23NO3/c1-10(2,3)14-8-7-12-9(13)15-11(4,5)6/h7-8H2,1-6H3,(H,12,13)

InChI Key

WONBCUZALBPWES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCNC(=O)OC(C)(C)C

Origin of Product

United States

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